

An In-depth Technical Guide to 2-Propylhexanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propylhexanal**

Cat. No.: **B14687902**

[Get Quote](#)

This guide provides a comprehensive overview of **2-propylhexanal**, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-propylhexanal**.^[1] It is an aldehyde with a nine-carbon backbone. The structure consists of a hexanal chain with a propyl group substituted at the second carbon atom.

- Molecular Formula: C₉H₁₈O^{[1][2][3]}
- SMILES: CCCCC(CCC)C=O^[1]
- InChI Key: IREORVYCKDQFMD-UHFFFAOYSA-N^{[1][2][3]}

Below is a 2D structural representation of the **2-propylhexanal** molecule.

Caption: 2D Structure of **2-Propylhexanal**

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-propylhexanal**. The data is compiled from various chemical databases and computational models.

Property	Value	Unit	Source
Molecular Weight	142.24	g/mol	[1] [2] [3]
Normal Boiling Point	453.54	K	[2]
Normal Melting Point	218.19	K	[2]
Critical Temperature	626.89	K	[2]
Critical Pressure	2500.00	kPa	[2]
Enthalpy of Vaporization	41.96	kJ/mol	[2]
Enthalpy of Fusion	17.83	kJ/mol	[2]
LogP (Octanol/Water Partition Coefficient)	2.792	[2]	
Water Solubility (log10WS)	-2.63	mol/l	[2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **2-propylhexanal** are not readily available in the public domain. However, based on established organic chemistry principles, a plausible synthetic route and a general analytical method are described below.

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2-propylhexan-1-ol would be the starting material.

Objective: To synthesize **2-propylhexanal** by the oxidation of 2-propylhexan-1-ol.

Materials:

- 2-Propylhexan-1-ol
- Pyridinium chlorochromate (PCC) or other mild oxidizing agent
- Anhydrous dichloromethane (DCM) as solvent

- Silica gel for column chromatography
- Hexane and ethyl acetate for elution
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- Dissolve 2-propylhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add PCC to the solution in one portion while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).
- Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Collect the fractions containing the desired product and concentrate them to yield pure **2-propylhexanal**.

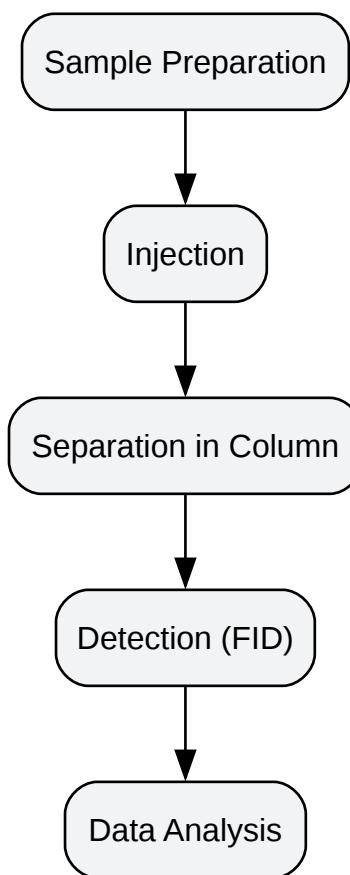
The following diagram illustrates the general workflow for the synthesis and purification of **2-propylhexanal**.

[Click to download full resolution via product page](#)**Caption: Synthetic Workflow for 2-Propylhexanal**

Gas chromatography is a suitable technique for the analysis and purity determination of volatile compounds like **2-propylhexanal**.^[3]

Objective: To determine the purity of a **2-propylhexanal** sample using gas chromatography.

Instrumentation and Conditions:


- **Gas Chromatograph:** Equipped with a Flame Ionization Detector (FID).
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
- **Carrier Gas:** Helium or Nitrogen at a constant flow rate.
- **Injector Temperature:** 250 °C.
- **Detector Temperature:** 280 °C.
- **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.

Procedure:

- Prepare a dilute solution of the **2-propylhexanal** sample in a volatile organic solvent such as dichloromethane or hexane.
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
- Initiate the temperature program and data acquisition.

- The components of the sample will separate based on their boiling points and interaction with the stationary phase of the column.
- The FID will detect the eluting components, and the data will be recorded as a chromatogram.
- The purity of the sample can be determined by calculating the area percentage of the peak corresponding to **2-propylhexanal** relative to the total area of all peaks in the chromatogram.

The logical flow of the GC analysis is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Gas Chromatography Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-propyl hexanal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-propyl hexanal [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylhexanal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14687902#2-propylhexanal-iupac-name-and-structure\]](https://www.benchchem.com/product/b14687902#2-propylhexanal-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

